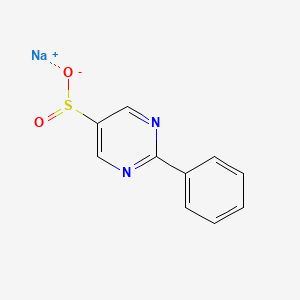
Sodium 2-phenylpyrimidine-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-phenylpyrimidine-5-sulfinate is an organosulfur compound that features a pyrimidine ring substituted with a phenyl group and a sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 2-phenylpyrimidine-5-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-phenylpyrimidine with sulfur dioxide and a suitable base, such as sodium hydroxide, to introduce the sulfonate group. The reaction typically occurs under mild conditions and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-phenylpyrimidine-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The phenyl group or the pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, sulfides, thiols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Sodium 2-phenylpyrimidine-5-sulfinate has several scientific research applications:
Wirkmechanismus
The mechanism of action of sodium 2-phenylpyrimidine-5-sulfinate involves its interaction with molecular targets, such as enzymes or receptors, through its sulfonate group. This interaction can lead to the inhibition or activation of specific biological pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium benzenesulfinate: Similar in structure but lacks the pyrimidine ring.
Sodium toluenesulfinate: Contains a methyl group instead of a phenyl group.
Sodium methanesulfinate: Simplest structure with only a methyl group attached to the sulfonate.
Uniqueness
Sodium 2-phenylpyrimidine-5-sulfinate is unique due to the presence of both a phenyl group and a pyrimidine ring, which confer distinct reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Eigenschaften
Molekularformel |
C10H7N2NaO2S |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
sodium;2-phenylpyrimidine-5-sulfinate |
InChI |
InChI=1S/C10H8N2O2S.Na/c13-15(14)9-6-11-10(12-7-9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
JNCDDWYAZYQECL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)

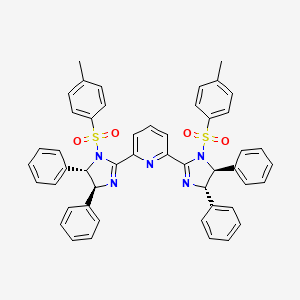
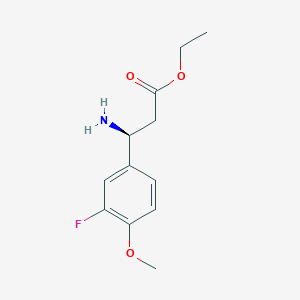
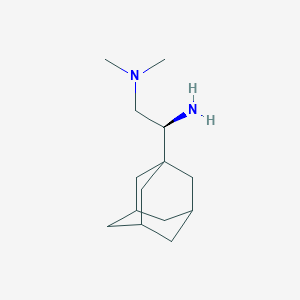
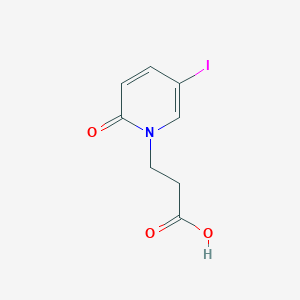

![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)
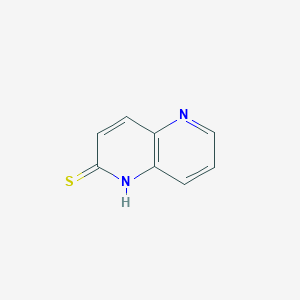
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B12956806.png)


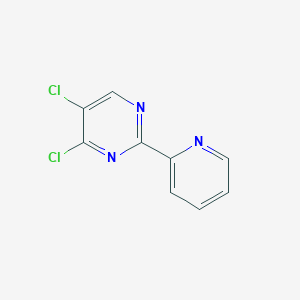
![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)
